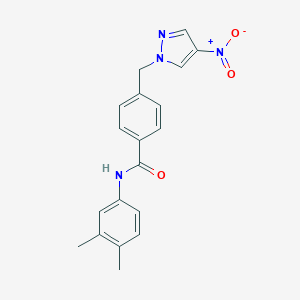methanone](/img/structure/B213934.png)
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone, commonly known as EPM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. EPM belongs to the class of quinoline derivatives and is known for its unique chemical and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. EPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. EPM has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
EPM has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. EPM has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, EPM has been found to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activity of AChE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. EPM is also stable and can be stored for long periods without significant degradation. However, there are also some limitations to using EPM in lab experiments. EPM is not water-soluble, which can limit its use in certain experiments. Additionally, the exact mechanism of action of EPM is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on EPM. One area of research could focus on further elucidating the mechanism of action of EPM. This could involve studying the effects of EPM on various cellular processes and identifying the specific enzymes and proteins that are affected by EPM. Another area of research could focus on exploring the potential therapeutic applications of EPM in the treatment of neurodegenerative diseases. This could involve conducting preclinical studies to evaluate the safety and efficacy of EPM in animal models of neurodegenerative diseases. Finally, future research could focus on developing new derivatives of EPM with improved pharmacological properties.
Métodos De Síntesis
EPM can be synthesized by the reaction of 2-ethoxyaniline with 4-chloro-3-formylquinoline in the presence of piperidine. The reaction results in the formation of EPM as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant antitumor, antioxidant, and anti-inflammatory properties. EPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
[2-(2-Ethoxyphenyl)-4-quinolyl](piperidino)methanone |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[2-(2-ethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-22-13-7-5-11-18(22)21-16-19(17-10-4-6-12-20(17)24-21)23(26)25-14-8-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3 |
Clave InChI |
NUZHVSCIMBTMNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
SMILES canónico |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)


![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)